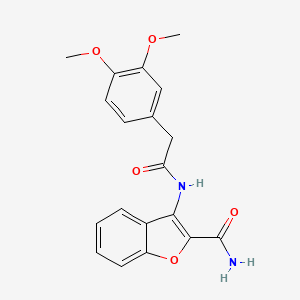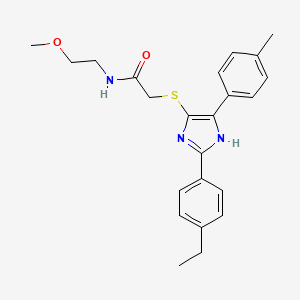
2-((2-(4-ethylphenyl)-5-(p-tolyl)-1H-imidazol-4-yl)thio)-N-(2-methoxyethyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((2-(4-ethylphenyl)-5-(p-tolyl)-1H-imidazol-4-yl)thio)-N-(2-methoxyethyl)acetamide is a useful research compound. Its molecular formula is C23H27N3O2S and its molecular weight is 409.55. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Metabolic Pathways and Liver Microsome Studies
Research by Coleman et al. (2000) investigated the metabolism of chloroacetamide herbicides, which are structurally related to the compound . Their study revealed that these compounds undergo complex metabolic activation pathways involving liver microsomes. This research is crucial for understanding the metabolism and potential environmental and health impacts of similar acetamide compounds (Coleman et al., 2000).
Synthesis and Antimicrobial Activities
Wardkhan et al. (2008) explored the synthesis of thiazoles and their fused derivatives, including compounds similar to the specified acetamide. Their research highlighted antimicrobial activities against various bacteria and fungi, indicating potential applications in developing new antimicrobial agents (Wardkhan et al., 2008).
Coordination Complexes and Antioxidant Activities
Chkirate et al. (2019) synthesized pyrazole-acetamide derivatives and evaluated their antioxidant activity. Such studies demonstrate the compound's potential in developing coordination complexes with medicinal properties, including antioxidant activities (Chkirate et al., 2019).
Inhibitory Effects on Glutaminase
Research by Shukla et al. (2012) on bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide analogs, which are structurally related to the given acetamide, demonstrated inhibitory effects on kidney-type glutaminase. This suggests potential applications in cancer therapy and exploring metabolic pathways in cancer cells (Shukla et al., 2012).
Antimicrobial and Antioxidant Studies of Lignan Conjugates
Raghavendra et al. (2016) synthesized acetamide-containing compounds and assessed their antimicrobial and antioxidant activities. Their findings suggest the utility of such compounds in developing new antimicrobial and antioxidant agents (Raghavendra et al., 2016).
Histamine Antagonist Activity
Brown et al. (1989) synthesized acetamide derivatives with potential histamine H1- and H2-receptor antagonist activities. These compounds could be explored for treating allergic reactions and other histamine-related disorders (Brown et al., 1989).
Protein Tyrosine Phosphatase Inhibitors
Saxena et al. (2009) focused on acetamide derivatives for inhibiting protein tyrosine phosphatase 1B, indicating potential applications in treating diabetes and other metabolic disorders (Saxena et al., 2009).
Dihydropteroate Synthase Targeting Imidazole Derivatives
Daraji et al. (2021) designed and synthesized acetamide derivatives targeting dihydropteroate synthase, indicating their potential in antimicrobial therapy, especially against resistant bacterial strains (Daraji et al., 2021).
Anticonvulsant Activity
Aktürk et al. (2002) synthesized omega-(1H-imidazolyl)-N-phenylalkanoic acid amide derivatives, including acetamides, demonstrating their anticonvulsant activity. This suggests the compound's potential in developing new treatments for epilepsy and seizure disorders (Aktürk et al., 2002).
Insecticidal Properties
Fadda et al. (2017) utilized a precursor similar to the given acetamide for synthesizing various heterocycles with insecticidal properties, indicating potential applications in pest control and agricultural sciences (Fadda et al., 2017).
特性
IUPAC Name |
2-[[2-(4-ethylphenyl)-5-(4-methylphenyl)-1H-imidazol-4-yl]sulfanyl]-N-(2-methoxyethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O2S/c1-4-17-7-11-19(12-8-17)22-25-21(18-9-5-16(2)6-10-18)23(26-22)29-15-20(27)24-13-14-28-3/h5-12H,4,13-15H2,1-3H3,(H,24,27)(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLPDXCXHOJKJCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NC(=C(N2)C3=CC=C(C=C3)C)SCC(=O)NCCOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-((3-Chlorophenyl)sulfonyl)-3-(p-tolyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2823915.png)

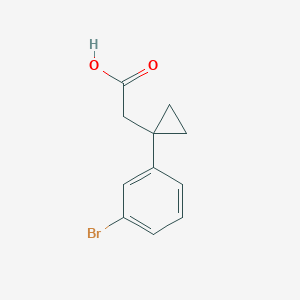
![2-(2,4-difluorophenyl)-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide](/img/structure/B2823920.png)
![N-(6-methoxybenzo[d]thiazol-2-yl)-1,3-dimethyl-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-5-carboxamide](/img/structure/B2823921.png)

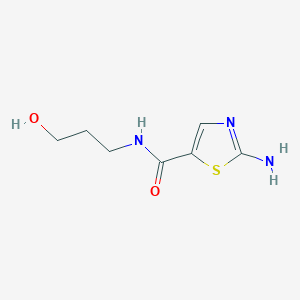
![N-(1-Cyano-2,2-dimethylcyclopropyl)-3-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2823924.png)
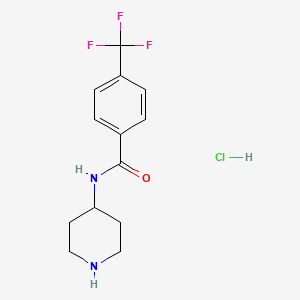
![2-((5-(2-(1H-benzo[d]imidazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-N-(benzo[c][1,2,5]thiadiazol-4-yl)acetamide](/img/structure/B2823926.png)
![N-(3-chlorophenyl)-2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-3,5,6,7,8,9-hexahydropyrimido[1,6-a]azepin-2(1H)-yl]acetamide](/img/structure/B2823927.png)

![9-(3-chlorophenyl)-1-methyl-3-(3-phenylpropyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2823934.png)
